The synthesis of bitopertin-d8 involves several key steps that utilize deuterated reagents to incorporate deuterium into the molecular structure. The synthetic route typically begins with commercially available starting materials that undergo a series of reactions including:
Technical details regarding reaction conditions such as temperature, solvent choice, and reaction time are crucial for optimizing yield and purity .
Bitopertin-d8 retains a similar molecular structure to its non-deuterated counterpart, with specific modifications that reflect the incorporation of deuterium. The molecular formula can be represented as C₁₈H₁₈D₈N₄O₂S, where D indicates deuterium atoms replacing hydrogen atoms.
Data from spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry confirm the successful incorporation of deuterium and elucidate the compound's structural characteristics .
Bitopertin-d8 participates in various chemical reactions relevant to its mechanism of action. Key reactions include:
Technical details regarding these reactions are crucial for understanding how modifications affect pharmacodynamics and pharmacokinetics .
Bitopertin-d8 operates primarily through inhibition of serine racemase, leading to altered levels of D-serine in the brain. This modulation impacts:
Data from preclinical studies suggest that this mechanism could enhance cognitive function while minimizing psychotic symptoms .
Bitopertin-d8 exhibits several notable physical and chemical properties:
Relevant data from analytical methods such as high-performance liquid chromatography (HPLC) provide insights into purity and stability profiles .
Bitopertin-d8 is primarily researched for its potential applications in treating neuropsychiatric disorders such as schizophrenia. Its unique mechanism allows for exploration in:
The compound's role in advancing therapeutic strategies highlights its significance within pharmaceutical research aimed at improving outcomes for patients with complex neuropsychiatric conditions .
Bitopertin-d8 represents a strategically deuterated analog of the glycine transporter 1 (GlyT1) inhibitor bitopertin (RG1678, RO4917838). The parent compound has the molecular formula C₂₁H₂₀F₇N₃O₄S and a molecular weight of 543.46 g/mol, featuring a methanone core structure with [4-[3-fluoro-5-(trifluoromethyl)-2-pyridinyl]-1-piperazinyl] and [5-(methylsulfonyl)-2-[(1S)-2,2,2-trifluoro-1-methylethoxy]phenyl] moieties [3] [8]. In the deuterated variant, eight hydrogen atoms are replaced by deuterium (²H), yielding the molecular formula C₂₁H₁₂D₈F₇N₃O₄S with a molecular weight of 551.50 g/mol [10]. This isotopic substitution occurs specifically at the 2,2,2-trifluoro-1-methylethoxy group – likely targeting the methyl group (CD₃ instead of CH₃) and the methine hydrogen (CD instead of CH) of the (1S)-1-trifluoroethyl substituent. The preservation of the core pharmacophore ensures maintained target engagement with GlyT1, while isotopic substitution introduces subtle biophysical modifications critical for research applications.
Table 1: Structural Parameters of Bitopertin and Bitopertin-d8
Parameter | Bitopertin | Bitopertin-d8 |
---|---|---|
Molecular Formula | C₂₁H₂₀F₇N₃O₄S | C₂₁H₁₂D₈F₇N₃O₄S |
Molecular Weight | 543.46 g/mol | 551.50 g/mol |
Deuterium Positions | N/A | Trifluoro-1-methylethoxy group |
Key Functional Groups | Piperazine, trifluoromethylpyridine, methylsulfonylphenyl, chiral ether | Identical to Bitopertin |
The synthesis of bitopertin-d8 follows established deuterium labeling principles applied to complex organic molecules. The most plausible route involves late-stage incorporation using deuterated synthetic precursors. Key strategies include:
Purification employs preparative HPLC and crystallization to achieve high isotopic enrichment (>98%) and chemical purity, confirmed by mass spectrometry and NMR [1] [10]. Storage recommendations (-20°C to 4°C for solids; -80°C for solutions) ensure isotopic stability by minimizing exchange with protic solvents or atmospheric moisture [8] [10].
Deuterium incorporation significantly alters physicochemical properties critical for research applications:
Table 2: Analytical Characterization of Bitopertin-d8
Analytical Method | Characteristic Features | Utility |
---|---|---|
High-Resolution MS | [M+H]+ at m/z 552.506 (Δ +8.046 from Bitopertin); Isotopic cluster pattern (D₈) | Confirmation of molecular formula and isotopic enrichment |
¹H NMR | Absence/significant attenuation of signals corresponding to -OCH(CD₃)CF₃ protons | Verification of deuteration sites and level |
²H NMR | Signals at δ ~3.8-4.2 (-OCH(CD₃)CF₃) and δ ~1.4-1.6 (-OCH(CD₃)CF₃) | Direct detection of deuterium localization |
FT-IR | C-D stretching vibrations at ~2100-2200 cm⁻¹; absence of C-H stretches for replaced groups | Complementary confirmation of deuteration |
HPLC-MS/MS | Co-elution with unlabeled standard; distinct mass transition for quantification | Tracking in biological matrices; metabolite identification studies |
The deliberate deuteration in bitopertin-d8 induces targeted differences while preserving core biological activity:
CAS No.: 41164-36-7
CAS No.: 111818-57-6
CAS No.: 20107-26-0
CAS No.:
CAS No.: 94087-41-9